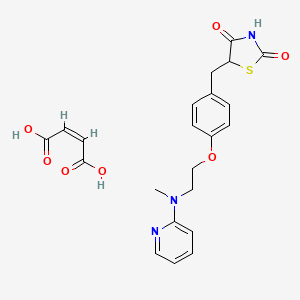

罗格列酮马来酸盐

描述

Rosiglitazone maleate is a thiazolidinedione antidiabetic agent . It improves insulin sensitivity by lowering blood glucose levels without increasing pancreatic insulin secretion . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug or for use in combination with metformin or with glimepiride .

Synthesis Analysis

Rosiglitazone was synthesized from commercially available materials via a five-step linear synthetic route with an improved overall yield of 40% . The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .Molecular Structure Analysis

The molecular formula of Rosiglitazone maleate is C22H23N3O7S . Its molecular weight is 473.499 . The IUPAC name is (2Z)-but-2-enedioic acid; 4-hydroxy-5- [ (4- {2- [methyl (pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,5-dihydro-1,3-thiazol-2-one .Physical and Chemical Properties Analysis

Rosiglitazone maleate has a molecular weight of 473.499 . The chemical formula is C22H23N3O7S .科学研究应用

胃滞留给药系统:罗格列酮马来酸盐已被开发为胃滞留给药系统,利用超多孔水凝胶。这是由于它从胃中吸收显著,而在碱性 pH 值下不稳定。这样的给药系统可以增强其治疗效果和稳定性,特别是对于抗糖尿病治疗 (Gupta & Shivakumar, 2010).

2 型糖尿病的联合疗法:研究表明罗格列酮马来酸盐与其他口服抗糖尿病药物(如二甲双胍)联合治疗 2 型糖尿病时有效。该联合用药可以显着改善血糖控制和胰岛素敏感性,并可能增强胰岛 β 细胞的功能 (Ling, 2004).

治疗高尿酸血症和代谢综合征:罗格列酮马来酸盐已被研究其在治疗高尿酸血症和代谢综合征方面的潜力,这可能是由于它能够降低血清葡萄糖、尿酸和炎症标志物,同时抑制炎症和氧化应激 (Yongfang, 2009).

片剂制造中的质量源于设计:罗格列酮马来酸盐已被用于开发粘膜粘附型缓释片剂,重点是通过质量源于设计 (QbD) 方法优化制剂。这包括考虑药物释放动力学和粘膜粘附性,旨在创造更有效和一致的药品 (Chappidi et al., 2019).

心血管危险因素的研究:罗格列酮马来酸盐已被研究其对 2 型糖尿病患者的心血管危险因素(包括炎症标志物、微量白蛋白尿和动脉硬化)的影响。它的使用可以改善葡萄糖和脂质代谢,并减少炎症和动脉粥样硬化 (Yanping et al., 2009).

作用机制

Target of Action

Rosiglitazone maleate, an anti-diabetic drug in the thiazolidinedione class, primarily targets the peroxisome proliferator-activated receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Rosiglitazone maleate acts as a selective ligand of PPARγ , binding to these receptors in fat cells and making the cells more responsive to insulin . This interaction enhances the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization . In addition, rosiglitazone maleate also appears to have an anti-inflammatory effect, as it leads to a decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels .

Biochemical Pathways

By activating PPARγ, rosiglitazone maleate influences the production of a number of gene products involved in glucose and lipid metabolism . This activation can lead to increased insulin sensitivity and decreased glucose output . The drug’s anti-inflammatory effect also plays a role in its overall action, as inflammation is known to contribute to insulin resistance .

Pharmacokinetics

Rosiglitazone maleate is well absorbed from the gastrointestinal tract, with a bioavailability of 99% . It is extensively metabolized in the liver by CYP2C8 to inactive metabolites . About 64% of the drug is excreted in the urine and 23% in the feces . The elimination half-life of rosiglitazone maleate is approximately 3 to 4 hours .

Result of Action

The primary result of rosiglitazone maleate’s action is improved glycemic control in adults with type 2 diabetes mellitus . By increasing insulin sensitivity, the drug helps lower blood glucose levels . Additionally, it reduces circulating insulin levels , which can be beneficial in conditions characterized by hyperinsulinemia.

Action Environment

The action of rosiglitazone maleate is dependent on the presence of insulin . The drug’s efficacy and stability might be influenced by various environmental factors, including the patient’s diet and exercise habits, as rosiglitazone is indicated as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes .

未来方向

Despite rosiglitazone’s effectiveness at decreasing blood sugar in type 2 diabetes mellitus, its use decreased dramatically as studies showed apparent associations with increased risks of heart attacks and death . Future research may focus on mitigating these risks while maintaining the drug’s effectiveness .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023569 | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

68.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155141-29-0 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone Maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rosiglitazone Maleate exert its antidiabetic effect?

A1: Rosiglitazone Maleate is a thiazolidinedione that acts as an insulin sensitizer. [, ] It achieves this primarily by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue, skeletal muscle, and the liver. [, , , ] This binding leads to the modulation of gene expression involved in glucose and lipid metabolism. [, , ]

Q2: What are the downstream effects of Rosiglitazone Maleate binding to PPARγ?

A2: Rosiglitazone Maleate binding to PPARγ promotes:

- Enhanced insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization, particularly in skeletal muscle and adipose tissue. [, , , ]

- Improved glucose homeostasis through modulation of hepatic glucose production, reducing gluconeogenesis. [, ]

- Improved beta-cell function and potentially increasing insulin secretion. [, ]

- Positive effects on lipid profiles, including decreased triglyceride levels and increased HDL cholesterol levels. [, , , ]

Q3: What is the molecular formula and weight of Rosiglitazone Maleate?

A3: The molecular formula of Rosiglitazone Maleate is C18H19N3O3S•C4H4O4, and its molecular weight is 473.52 g/mol (free base: 357.44 g/mol). []

Q4: What are the spectroscopic characteristics of Rosiglitazone Maleate?

A4: Research indicates that Infrared (IR) spectroscopy can be used to identify Rosiglitazone Maleate in solid dispersions. [] Additionally, UV-spectrophotometry has been successfully employed to quantify Rosiglitazone Maleate in tablet formulations. [, ] Studies utilizing surface-enhanced Raman scattering (SERS) have demonstrated the detection of Rosiglitazone Maleate in co-existing drug systems. []

Q5: How does the solubility of Rosiglitazone Maleate vary with pH?

A5: Rosiglitazone Maleate exhibits pH-dependent solubility, showing higher solubility in acidic environments and decreased solubility as pH increases within the physiological range. [, ]

Q6: What strategies have been explored to enhance the solubility of Rosiglitazone Maleate?

A6: Several approaches have been investigated to improve Rosiglitazone Maleate solubility, including:

- Cosolvency: Studies have examined the solubility of Rosiglitazone Maleate in binary solvent systems, particularly Dimethylsulfoxide-water mixtures. [] This approach aims to identify solvent blends that enhance drug solubility.

- Hydrotropic Solubilization: Employing a hydrotropic solution of urea as a solubilizing agent has demonstrated significant enhancement in Rosiglitazone Maleate solubility. [] This technique can facilitate the development of analytical methods and formulations.

- Solid Dispersions: Formulating Rosiglitazone Maleate as solid dispersions using polymers like PVP K30 has shown promising results in enhancing its dissolution rate. [, ]

Q7: What drug delivery systems have been explored for Rosiglitazone Maleate?

A7: Research highlights various drug delivery systems for Rosiglitazone Maleate:

- Transdermal Delivery: Studies have assessed the feasibility of delivering Rosiglitazone Maleate transdermally using passive diffusion and iontophoresis techniques. [, ] These methods offer potential advantages over oral administration, such as bypassing first-pass metabolism.

- Floating Drug Delivery Systems: Floating tablets and hollow microspheres of Rosiglitazone Maleate have been developed to prolong gastric residence time, potentially enhancing bioavailability and reducing dosing frequency. [, , , ]

- Mucoadhesive Microspheres: Mucoadhesive microspheres offer sustained drug release within the gastrointestinal tract, enhancing drug absorption and improving patient compliance. []

Q8: What formulation strategies are employed to enhance the stability and bioavailability of Rosiglitazone Maleate?

A8: Several strategies have been explored to improve the stability and bioavailability of Rosiglitazone Maleate, including:

- Choice of Polymers: Utilizing appropriate polymers like HPMC, EC, and Eudragit in transdermal patches and floating drug delivery systems can influence drug release kinetics and improve bioavailability. [, ]

- Solid Dispersion Techniques: Preparing solid dispersions of Rosiglitazone Maleate with suitable carriers, such as PVP K30, enhances its dissolution rate and, consequently, its bioavailability. [, ]

- Microsphere Formulation: Formulating Rosiglitazone Maleate into microspheres, particularly mucoadhesive microspheres, offers a promising approach to achieving sustained drug release and improved bioavailability. []

Q9: How is Rosiglitazone Maleate absorbed and metabolized in the body?

A9: Rosiglitazone Maleate is well absorbed following oral administration. [, ] It undergoes extensive metabolism, primarily by the cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, in the liver. []

Q10: What is the elimination half-life of Rosiglitazone Maleate?

A10: The elimination half-life of Rosiglitazone Maleate is approximately 3-4 hours. [, ] This relatively short half-life necessitates multiple daily doses to maintain therapeutic drug levels.

Q11: What animal models are used to study the efficacy of Rosiglitazone Maleate?

A11: Rodent models, primarily rats and mice, are commonly employed to investigate the effects of Rosiglitazone Maleate on glucose metabolism, insulin sensitivity, and other metabolic parameters. [, , ] These models allow researchers to evaluate the drug's efficacy in a controlled environment.

Q12: What clinical trials have been conducted to evaluate the efficacy of Rosiglitazone Maleate?

A12: Numerous clinical trials have been conducted to assess the efficacy and safety of Rosiglitazone Maleate in patients with type 2 diabetes. These trials have investigated its effects on glycemic control (HbA1c, fasting, and postprandial glucose levels), insulin resistance, and lipid profiles. [, , , , , , ]

Q13: What is the safety profile of Rosiglitazone Maleate?

A13: While generally well-tolerated, Rosiglitazone Maleate has been associated with some adverse effects. It is crucial to refer to the prescribing information and consult with a healthcare professional for detailed safety information.

Q14: What analytical methods are used to quantify Rosiglitazone Maleate in pharmaceutical formulations?

A14: Several analytical methods have been developed and validated for the quantitative determination of Rosiglitazone Maleate:

- High-Performance Liquid Chromatography (HPLC): HPLC methods utilizing various stationary phases and mobile phase compositions have been established for the accurate and precise quantification of Rosiglitazone Maleate in tablets and other dosage forms. [, , ]

- UV-Spectrophotometry: UV spectrophotometric methods, including Vierodt’s method and absorption correction methods, have been developed for the simultaneous estimation of Rosiglitazone Maleate in combined formulations. [] These methods offer a simple and rapid approach for routine analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]pyrrole-2,5-dione](/img/structure/B7796410.png)

![S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE](/img/structure/B7796420.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796437.png)

![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)

![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)